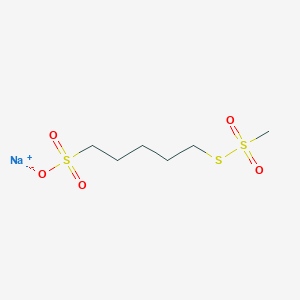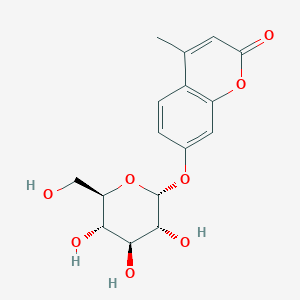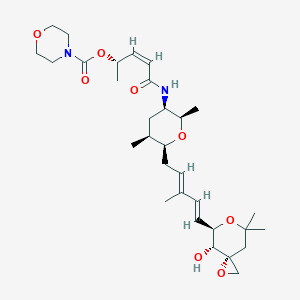
(+)-Meayamycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Meayamycin B is a natural product that has been isolated from the culture broth of the marine-derived actinomycete, Streptomyces sp. Meandmyco AC7. It is a potent inhibitor of cancer cell growth and has gained significant attention for its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of (+)-Meayamycin B is not fully understood. However, it has been suggested that it inhibits the activity of the proteasome, a complex enzyme that plays a critical role in the degradation of proteins. By inhibiting the proteasome, (+)-Meayamycin B may prevent the degradation of proteins that are involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
Studies have shown that (+)-Meayamycin B has several biochemical and physiological effects. It has been shown to induce the accumulation of ubiquitinated proteins, indicating that it inhibits proteasome activity. It has also been shown to induce the activation of the unfolded protein response, a cellular stress response that is activated in response to the accumulation of misfolded proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (+)-Meayamycin B in lab experiments is its potency. It has been shown to be effective at inhibiting the growth of cancer cells at low concentrations. However, one of the limitations of using (+)-Meayamycin B is its complexity. The synthesis of (+)-Meayamycin B is a complex process that requires several steps, which may limit its availability for lab experiments.
Orientations Futures
There are several future directions for the research on (+)-Meayamycin B. One direction is to further investigate its mechanism of action. Understanding the mechanism of action of (+)-Meayamycin B may help to identify new targets for cancer treatment. Another direction is to investigate its potential use in combination with other cancer treatments. Studies have shown that combining (+)-Meayamycin B with other cancer treatments may enhance its effectiveness. Finally, future research may focus on developing new synthesis methods for (+)-Meayamycin B that are more efficient and cost-effective.
Conclusion
In conclusion, (+)-Meayamycin B is a natural product that has gained significant attention for its potential use in cancer treatment. The synthesis of (+)-Meayamycin B is a complex process that involves several steps. Studies have shown that (+)-Meayamycin B inhibits the growth of various cancer cell lines and induces cell cycle arrest and apoptosis. Its mechanism of action is not fully understood, but it is thought to inhibit the activity of the proteasome. Further research may focus on understanding its mechanism of action, investigating its potential use in combination with other cancer treatments, and developing new synthesis methods.
Méthodes De Synthèse
The synthesis of (+)-Meayamycin B is a complex process that involves several steps. The first step is the synthesis of the key intermediate, 4-epi-isoformamide. This intermediate is then subjected to a series of reactions, including a diastereoselective aldol reaction, a Wittig reaction, and a selective reduction to produce the final product, (+)-Meayamycin B.
Applications De Recherche Scientifique
(+)-Meayamycin B has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Studies have also demonstrated that (+)-Meayamycin B induces cell cycle arrest and apoptosis in cancer cells.
Propriétés
Numéro CAS |
1020210-12-1 |
|---|---|
Nom du produit |
(+)-Meayamycin B |
Formule moléculaire |
C31H48N2O8 |
Poids moléculaire |
576.7 g/mol |
Nom IUPAC |
[5-[[(2R,3R,5R,6S)-6-[5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] morpholine-4-carboxylate |
InChI |
InChI=1S/C31H48N2O8/c1-20(8-11-26-28(35)31(19-38-31)18-30(5,6)41-26)7-10-25-21(2)17-24(23(4)40-25)32-27(34)12-9-22(3)39-29(36)33-13-15-37-16-14-33/h7-9,11-12,21-26,28,35H,10,13-19H2,1-6H3,(H,32,34)/t21-,22?,23-,24-,25+,26-,28-,31-/m1/s1 |
Clé InChI |
LWHSGUXHAJKMME-YXWNKITCSA-N |
SMILES isomérique |
C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)N4CCOCC4 |
SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4 |
SMILES canonique |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4 |
Synonymes |
Meayamycin B; SCHEMBL1615203; CHEMBL3221256; LWHSGUXHAJKMME-YXWNKITCSA-N; (2z,4s)-4-[(morpholinylcarbonyl)oxy]-n-[(2r,3r,5s,6s)-tetrahydro-6-[(2e,4e)-5-[(3r,4r,5r)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]-2,5-dimethyl-2h-pyran-3-yl]-2-pentenamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



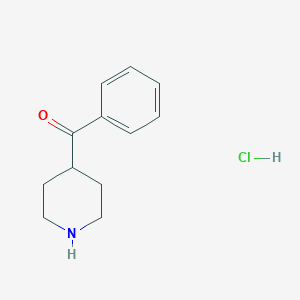
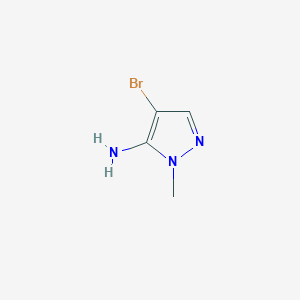
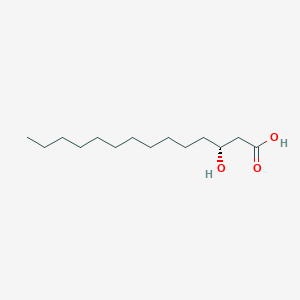
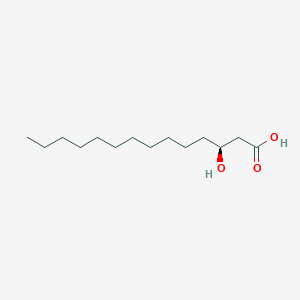
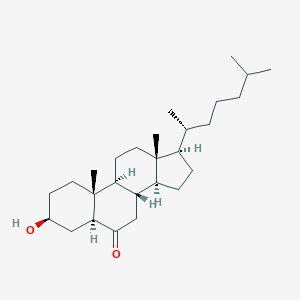
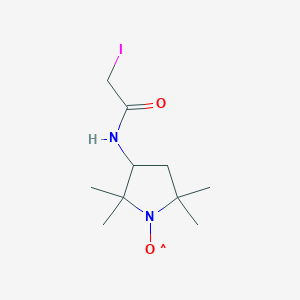
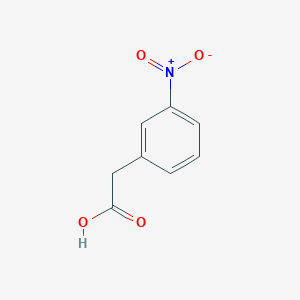

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)
